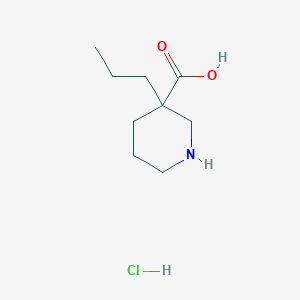

Ethyl 2-(3-methylbenzoyl)butanoate

説明

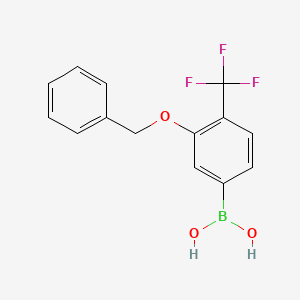

Ethyl 2-(3-methylbenzoyl)butanoate is an organic compound with the CAS Number: 1281443-63-7 . It has a molecular weight of 234.3 . The IUPAC name for this compound is this compound . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H18O3/c1-4-12(14(16)17-5-2)13(15)11-8-6-7-10(3)9-11/h6-9,12H,4-5H2,1-3H3 . This code provides a detailed description of the molecule’s structure. Chemical Reactions Analysis

Esters, including this compound, can undergo several types of reactions. They can be hydrolyzed under acidic or basic conditions to form alcohols and acids . They can also be reduced with lithium aluminum hydride to form alcohols . Additionally, they can react with Grignard reagents to form tertiary alcohols .科学的研究の応用

Solubility and Solvent Effects

Research into the solubility of related compounds, such as 2-amino-3-methylbenzoic acid, has provided insights into their behavior in various solvents, crucial for purification processes. This study establishes solubility values across different solvents and temperatures, offering a model for understanding similar compounds' solubility behavior, including Ethyl 2-(3-methylbenzoyl)butanoate, through correlation and solvent effect analysis (A. Zhu et al., 2019).

Pharmaceutical Solubility Interpretation

The aqueous solubilities of various compounds have been measured, providing a foundation for understanding the solubility behavior of this compound. This research helps in interpreting pharmaceutical significance and the physicochemical origin of solubility behavior, essential for drug formulation and development (D. Grant et al., 1984).

Advanced Chemical Synthesis

Studies on the synthesis of diverse trifluoromethyl heterocycles from a single precursor have demonstrated methods that could be applied to the synthesis and modification of this compound, showcasing its potential in creating complex chemical structures for various applications (Mark A. Honey et al., 2012).

Environmental Impact and Degradation

Research on the photochemical degradation of parabens, compounds related to this compound, highlights the environmental impact and degradation pathways of such chemicals. This study could inform environmental safety assessments and the development of more sustainable chemicals (M. Gmurek et al., 2015).

Antimicrobial Properties

The use of p-hydroxybenzoic acid esters as preservatives has been extensively studied, revealing their effectiveness against fungi and Gram-positive bacteria. Research in this area could explore the potential antimicrobial properties of this compound, contributing to its applications in pharmaceuticals, cosmetics, and food products (T. Aalto et al., 1953).

Safety and Hazards

Ethyl 2-(3-methylbenzoyl)butanoate is classified as a flammable liquid . It can cause irritation to skin, eyes, and mucous membranes . In case of contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . If inhaled, it is recommended to remove the person from exposure and provide fresh air .

特性

IUPAC Name |

ethyl 2-(3-methylbenzoyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-4-12(14(16)17-5-2)13(15)11-8-6-7-10(3)9-11/h6-9,12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIDTMZMSSKLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC=CC(=C1)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azaspiro[4.4]non-7-ene hydrochloride](/img/structure/B1527154.png)

![3-[(Methylthio)methyl]piperidine hydrochloride](/img/structure/B1527160.png)